N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide
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Description
N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide , also known by other names such as p-Acetanisidide, 2’-nitro- , is a chemical compound with the molecular formula C~9~H~10~N~2~O~4~ . It falls within the class of acetamides and exhibits interesting properties due to its aromatic and nitro-substituted structure .
Synthesis Analysis
Scientific Research Applications
Advanced Oxidation Processes for Compound Degradation
Advanced Oxidation Processes (AOPs) have been utilized for the degradation of various compounds, showcasing the potential for complex organic molecules like N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide to be broken down in environmental settings. A study reviewed the degradation of acetaminophen by AOPs, focusing on by-products, biotoxicity, and degradation pathways, which could be analogous to the pathways N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide might undergo in similar treatments (Qutob et al., 2022).
Environmental Fate and Behavior of Chemical Compounds
Research on the occurrence, fate, and behavior of parabens in aquatic environments offers insights into how chemical compounds, including potentially N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide, persist and degrade in nature. This study highlights the importance of understanding compound stability, biodegradability, and the generation of by-products, relevant for assessing environmental impacts (Haman et al., 2015).
Conjugates for Pharmacological Applications
The development of conjugates of natural compounds with nitroxyl radicals for creating new pharmacological agents showcases the potential for modifying compounds like N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide for enhanced biological activity or specificity. This area of research emphasizes the modification and application of chemical structures for therapeutic purposes (Grigor’ev et al., 2014).
Oral Bioavailability and Pharmacokinetics
Investigations into improving the oral bioavailability of compounds, such as resveratrol, through various methodological approaches provide a framework for enhancing the delivery and efficacy of other complex molecules, including N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide. This research could guide the development of formulations to improve the pharmacokinetic profiles of similar compounds (Chimento et al., 2019).
Environmental Impact and Toxicity Assessment
The review of the environmental fate and effects of the lampricide TFM underscores the importance of evaluating the environmental and toxicological impacts of chemical applications. Understanding the persistence, bioaccumulation, and ecotoxicity of compounds like N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide is crucial for assessing potential environmental risks (Hubert, 2003).
properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-15-11-12-17(18(13-15)22(24)25)21-20(23)16-9-5-6-10-19(16)27-14-7-3-2-4-8-14/h2-13H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATPUQXEJABFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide |
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